molecular formula C16H10Cl4N2O B12599277 [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 648869-72-1

[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B12599277
CAS No.: 648869-72-1
M. Wt: 388.1 g/mol
InChI Key: KLGCSHFLYZKBOY-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl groups, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol typically involves the condensation of appropriate dichlorophenyl hydrazines with suitable aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring, followed by reduction to yield the final methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

648869-72-1

Molecular Formula

C16H10Cl4N2O

Molecular Weight

388.1 g/mol

IUPAC Name

[1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C16H10Cl4N2O/c17-10-2-4-13(19)16(6-10)22-15(7-11(8-23)21-22)9-1-3-12(18)14(20)5-9/h1-7,23H,8H2

InChI Key

KLGCSHFLYZKBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)CO)Cl)Cl

Origin of Product

United States

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